molecular formula C11H14ClNO3 B13490330 (2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride

(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride

Cat. No.: B13490330
M. Wt: 243.68 g/mol
InChI Key: HLWIZBMFRVNIEM-PPHPATTJSA-N
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Description

(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an amino acid backbone. The hydrochloride form indicates that it is a salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-acetylbenzoic acid.

    Amidation: The precursor undergoes amidation with a suitable amine, such as (S)-2-aminopropanoic acid, under acidic conditions to form the desired amide.

    Hydrochloride Formation: The final step involves the conversion of the amide to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing large reactors to carry out the amidation reaction under controlled temperature and pressure conditions.

    Purification: Employing techniques such as crystallization or chromatography to purify the product.

    Salt Formation: Converting the purified amide to its hydrochloride salt using hydrochloric acid in a controlled environment.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-carboxyphenyl)-2-aminopropanoic acid.

    Reduction: Formation of 3-(3-hydroxyphenyl)-2-aminopropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to exert its effects.

    Pathway Modulation: Influencing biochemical pathways to achieve desired outcomes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(3-hydroxyphenyl)-2-aminopropanoic acid: Similar structure but with a hydroxyl group instead of an acetyl group.

    (2S)-3-(3-carboxyphenyl)-2-aminopropanoic acid: Similar structure but with a carboxyl group instead of an acetyl group.

Uniqueness

(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid hydrochloride is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-7(13)9-4-2-3-8(5-9)6-10(12)11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H/t10-;/m0./s1

InChI Key

HLWIZBMFRVNIEM-PPHPATTJSA-N

Isomeric SMILES

CC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

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